2,6-Dibromo-4-methylnicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c1-4-2-6(8)11-7(9)5(4)3-10/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZKGFBNOVZQEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,6 Dibromo 4 Methylnicotinonitrile
Precursor Synthesis and Derivatization Pathways
The synthesis of 2,6-dibromo-4-methylnicotinonitrile is contingent on the availability of its precursors, primarily 4-methylnicotinonitrile and its dihalogenated analogue, 2,6-dichloro-4-methylnicotinonitrile (B1293653).
Synthesis of 4-Methylnicotinonitrile Precursors
A common precursor for the synthesis of various substituted nicotinonitriles is 2,6-dihydroxy-4-methylnicotinonitrile. This can be synthesized and subsequently converted to the dichloro derivative. One documented method involves the hydrogenation of 2,6-dichloro-3-cyano-4-methylpyridine to yield 4-methylnicotinonitrile. scispace.com This reaction is typically carried out using a palladium catalyst in the presence of a base like sodium acetate.
A detailed procedure for the synthesis of 4-methylnicotinonitrile from its dichloro precursor is presented in the table below.
| Starting Material | Reagents | Solvent | Catalyst | Conditions | Product | Yield | Reference |
| 2,6-dichloro-3-cyano-4-methylpyridine | Sodium acetate, Hydrogen | Methanol | Palladium (II) chloride | 50 PSI (initial pressure) | 4-Methylnicotinonitrile | 85% | scispace.com |
Another approach to a precursor involves the synthesis of 2,6-dichloro-4-methylnicotinonitrile from 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile (B42923) (also known as 3-cyano-6-hydroxy-4-methyl-2-pyridone). researchgate.net The reaction of 2,6-dihydroxynicotinamides with phosphorus pentachloride in an aromatic solvent can yield 2,6-dichloronicotinonitriles. researchgate.net
Halogenation Strategies for Dibromination of the Pyridine (B92270) Ring
The introduction of two bromine atoms at the 2 and 6 positions of the 4-methylnicotinonitrile core is a critical step. This can be achieved through direct bromination or by halogen exchange from a di-chloro precursor.
A plausible and industrially relevant method for the synthesis of this compound is through a halogen exchange reaction, starting from the more readily available 2,6-dichloro-4-methylnicotinonitrile. This approach is analogous to the synthesis of 2,6-dibromopyridine (B144722) from 2,6-dichloropyridine (B45657). The reaction typically involves heating the dichloro compound with a bromide source, such as hydrogen bromide or a metal bromide salt.
A patent describes a method for synthesizing 2,6-dibromopyridine by reacting 2,6-dichloropyridine with a mixture of sodium bromide and hydrogen bromide. This process is conducted under reflux conditions and yields the target product after purification. A similar strategy could likely be adapted for the synthesis of this compound.
Direct bromination of an activated aromatic or heteroaromatic compound often leads to a mixture of products. Therefore, regioselective methods are crucial. For pyridine derivatives, the electron-deficient nature of the ring makes electrophilic substitution challenging and typically directs substitution to the 3- and 5-positions. However, the presence of activating groups can influence the regioselectivity.
In the case of synthesizing a related compound, 3-bromo-4-methylpyridine, a Sandmeyer-type reaction is employed. chemicalbook.comgoogle.com This involves the diazotization of 3-amino-4-methylpyridine (B17607) followed by treatment with a bromine source. chemicalbook.comgoogle.com This highlights a potential, albeit more complex, route where an amino group is first introduced and then replaced by bromine.
Catalytic methods can enhance the efficiency and selectivity of bromination reactions. While specific catalytic bromination of 4-methylnicotinonitrile to the 2,6-dibromo derivative is not extensively documented in the provided search results, general principles of catalyzed aromatic halogenation can be considered. For instance, the bromination of aromatic compounds can be catalyzed by various agents, although these reactions often target electron-rich substrates. The development of specific catalysts for the regioselective bromination of electron-deficient pyridine rings remains an active area of research.
Alternative Synthetic Routes and Their Mechanistic Underpinnings
Beyond the functionalization of pre-existing pyridine rings, the synthesis of the core nicotinonitrile structure can be achieved through cyclization reactions of acyclic precursors.
Cyclization Reactions Leading to the Nicotinonitrile Core
The Gewald reaction is a well-known method for synthesizing substituted 2-aminothiophenes, but related multicomponent reactions can be adapted to form other heterocyclic systems, including pyridines. scispace.comresearchgate.netwikipedia.orgsemanticscholar.orgorganic-chemistry.org These reactions typically involve the condensation of a carbonyl compound, an active methylene (B1212753) nitrile, and a third component that provides the remaining atoms for the ring.
Multi-component Reaction Pathways
Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single step to form a product containing portions of all reactants, represent a highly efficient strategy for synthesizing complex molecules like substituted nicotinonitriles. jocpr.com These one-pot procedures are advantageous as they reduce the number of synthetic steps, minimize purification processes, and decrease waste production compared to traditional linear syntheses. jocpr.com
While a specific MCR for this compound is not prominently documented, the synthesis of various other nicotinonitrile derivatives through MCRs is well-established. A common and powerful approach is the four-component reaction involving an aldehyde, a ketone, malononitrile (B47326), and an ammonium (B1175870) salt (acting as the ammonia (B1221849) source) to construct the substituted pyridine ring. nih.govacs.org
A plausible MCR pathway for a precursor to this compound could involve the condensation of a suitable aldehyde, an activated ketone, malononitrile, and ammonium acetate. For instance, the synthesis of diverse nicotinonitrile derivatives has been successfully achieved using a nanomagnetic metal-organic framework as a recyclable catalyst under solvent-free conditions. nih.govacs.org This methodology showcases the convergence and efficiency of MCRs in building the core nicotinonitrile scaffold.
Table 1: Example of a Four-Component Reaction for Nicotinonitrile Synthesis
| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|---|
| Aromatic Aldehyde | Acetophenone derivative | 3-Oxo-3-phenylpropanenitrile | Ammonium Acetate | Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, 110 °C, Solvent-free | Substituted Nicotinonitrile | nih.govacs.org |
This approach, known for its high convergence, could theoretically be adapted to produce a precursor that can be subsequently brominated or, in a more advanced MCR, incorporate bromine atoms directly, although the latter would require specifically designed brominated starting materials.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are integral to modern synthetic design, aiming to create chemical processes that are safer, more efficient, and environmentally benign. These principles can be hypothetically applied to the synthesis of this compound to improve its sustainability profile.
Atom Economy Considerations
Atom economy is a core metric of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comresearchgate.net An ideal reaction has a 100% atom economy, meaning there are no waste atoms generated.
A traditional, non-MCR synthesis of this compound would likely proceed via a multi-step pathway with lower atom economy. For example, a plausible route analogous to the synthesis of its dichloro counterpart starts with ethyl acetoacetate (B1235776) and cyanoacetamide to form 2,6-dihydroxy-4-methylnicotinonitrile. guidechem.com This intermediate would then be treated with a brominating agent, such as phosphorus oxybromide or phosphorus pentabromide, to yield the final product.
C₆H₆N₂O₂ (Intermediate) + 2 PBr₅ → C₇H₄Br₂N₂ (Product) + 2 POBr₃ + 2 HBr
In this bromination step, significant portions of the phosphorus pentabromide reagent are converted into byproducts (POBr₃ and HBr), leading to a substantially low atom economy. In contrast, MCRs are designed to maximize the incorporation of starting materials into the final structure, inherently leading to higher atom economy. nih.gov Designing a convergent, one-pot synthesis for this compound would be a key strategy to enhance its atom economy.
Solvent Selection and Environmentally Benign Reaction Media
The choice of solvent is critical to the environmental impact of a chemical process. Green chemistry encourages the use of safer solvents or the elimination of solvents altogether. researchgate.net Traditional organic synthesis often relies on volatile and hazardous organic solvents. For instance, the synthesis of a potential precursor, 2,6-dibromo-4-methylaniline, has been described using chloroform, a toxic solvent. chemicalbook.com
Modern approaches for the synthesis of related nicotinonitriles demonstrate a shift towards more sustainable practices. Many procedures are now performed under solvent-free conditions, often using grinding or microwave irradiation to facilitate the reaction. researchgate.net When a solvent is necessary, environmentally benign options such as water or ethanol (B145695) are preferred. nih.govacs.org For the synthesis of this compound, replacing hazardous solvents with water, bio-based solvents like eucalyptol, or adopting solvent-free reaction conditions would significantly improve the green credentials of the process. researchgate.net
Catalyst Design for Sustainable Production
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, greater selectivity, and under milder conditions, all while using sub-stoichiometric amounts of the catalyst. csic.es For the synthesis of nicotinonitriles, the focus has shifted towards developing catalysts that are not only effective but also sustainable—meaning they are non-toxic, reusable, and easily separable from the reaction mixture.
Reactivity and Advanced Derivatization of 2,6 Dibromo 4 Methylnicotinonitrile
Cross-Coupling Reactions at Bromo Positions
The carbon-bromine bonds at the 2- and 6-positions of the pyridine (B92270) ring are susceptible to a range of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The strategic application of these reactions allows for the selective or sequential functionalization of the dibrominated scaffold.
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium complexes are highly effective catalysts for activating the C-Br bonds of 2,6-dibromo-4-methylnicotinonitrile, facilitating its reaction with a diverse set of coupling partners. These methodologies are cornerstones of modern organic synthesis due to their efficiency, functional group tolerance, and predictable selectivity. researchgate.netmdpi-res.com
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for forming carbon-carbon bonds between organoboron compounds and organic halides. nih.govlibretexts.org This reaction is particularly valuable for the arylation and vinylation of this compound. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov
The reaction of this compound with various arylboronic acids or their esters in the presence of a palladium catalyst and a base leads to the formation of 2,6-diaryl-4-methylnicotinonitriles. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates being coupled. mdpi.com For instance, Pd(PPh₃)₄ and PdCl₂(dppf) are commonly employed catalysts, often in combination with bases such as sodium carbonate or potassium phosphate. nih.govmdpi.com The reaction conditions can be optimized to favor either mono- or diarylation, providing a route to unsymmetrically substituted nicotinonitrile derivatives. researchgate.netresearchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling with Halogenated Pyridines
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |
| 3,4,5-tribromo-2,6-dimethylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 3-Bromo-4,5-diphenyl-2,6-dimethylpyridine | 85 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 4,6-Dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine | 82 |
| 6-Chloropurine nucleoside | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Ethanol (B145695)/Water | 6-Phenylpurine nucleoside | 95 |
This table presents representative examples of Suzuki-Miyaura reactions on various halogenated pyridine and purine (B94841) systems, illustrating the versatility of this methodology. Specific conditions for this compound would require experimental optimization.
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of organostannanes with organic halides. mdpi.com This method is highly effective for creating C-C bonds and is particularly noted for its tolerance of a wide variety of functional groups and its use under neutral, base-free conditions. mdpi.comrsc.org These characteristics make it a valuable tool for the synthesis of complex molecules, including polyheteroaryl systems.
In the context of this compound, Stille coupling can be employed to introduce aryl, heteroaryl, or vinyl groups at the 2- and 6-positions. The reaction with an organotin reagent, such as an aryltributylstannane, in the presence of a palladium catalyst like Pd(PPh₃)₄, would yield the corresponding substituted nicotinonitrile. The synthesis of dihydropyrimidines has been achieved through a palladium-catalyzed/copper-mediated cross-coupling reaction of 1-Boc 2-methylthio-dihydropyrimidines with organostannane reagents. rsc.org This highlights the potential of Stille-type reactions for the derivatization of heterocyclic compounds.
The ability to perform sequential couplings by controlling the reaction conditions allows for the construction of unsymmetrical biaryls and more extended conjugated systems. This is particularly relevant for the synthesis of materials with specific electronic or photophysical properties.
The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples organic halides with organozinc reagents. organic-chemistry.orgumb.edu This method is renowned for its high reactivity and broad scope, enabling the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp³)-C(sp³) bonds. nih.gov The use of organozinc reagents, which are generally more reactive than their boron and tin counterparts, often allows for milder reaction conditions and can be advantageous for coupling with less reactive halides. nih.gov
For this compound, Negishi coupling provides an efficient route to introduce alkyl, aryl, and vinyl substituents. The reaction would involve treating the dibromopyridine with an organozinc halide (RZnX) in the presence of a suitable palladium catalyst, such as one derived from Pd₂(dba)₃ and a phosphine (B1218219) ligand. nih.gov The functional group tolerance of the Negishi coupling is a significant advantage, allowing for the presence of esters, nitriles, and amides in the organozinc reagent. orgsyn.org Researchers have reported the successful Negishi cross-coupling of 3,6-dichloropyridazine (B152260) with various organozinc compounds, demonstrating selective mono-substitution. researchgate.net
Table 2: Illustrative Conditions for Negishi Coupling
| Aryl Halide | Organozinc Reagent | Catalyst System | Solvent | Temperature | Product Type |
| Aryl Bromide | Alkylzinc Bromide | Pd(OAc)₂ / IPr·HCl | THF/NMP | Room Temp | Alkyl-Aryl |
| Aryl Chloride | Arylzinc Chloride | Pd(P(t-Bu)₃)₂ | THF | Room Temp | Biaryl |
| 2-Phenyl-2-oxazoline | (Functionalized) Arylzinc Chloride | Pd(OAc)₂ / SPhos | THF | 60 °C | Functionalized Biaryl |
This table provides a general overview of conditions used in Negishi coupling reactions. The specific application to this compound would necessitate experimental determination of optimal parameters.
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is the most common method for the direct alkynylation of aromatic rings and is widely used in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org The reaction is typically carried out under mild conditions with a base, such as an amine, which also often serves as the solvent. organic-chemistry.org
The reaction of this compound with a terminal alkyne in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) would result in the formation of a 2,6-dialkynyl-4-methylnicotinonitrile. nih.gov This transformation is valuable for the synthesis of conjugated enynes and arylalkynes. libretexts.org By carefully controlling the stoichiometry of the alkyne, it is possible to achieve selective mono-alkynylation, providing a building block for further derivatization. Copper-free Sonogashira protocols have also been developed to address issues of catalyst precipitation and homocoupling of the alkyne. libretexts.orgnih.gov The Sonogashira reaction has been successfully applied to other halogenated heterocycles, such as 2-aminothieno[3,2-d]pyrimidin-4(3H)-ones, to introduce alkynyl moieties. nih.gov
Other Transition Metal-Catalyzed Coupling Reactions
While palladium is the most prominent metal for these transformations, other transition metals, such as nickel and copper, can also catalyze cross-coupling reactions of aryl halides. Nickel catalysts, in particular, have gained significant attention as a more earth-abundant and cost-effective alternative to palladium for certain applications, including Suzuki-Miyaura and Negishi couplings. rsc.org Nickel catalysts can be particularly effective for coupling with less reactive electrophiles like aryl chlorides. rsc.org
Copper-catalyzed coupling reactions, while historically important, are also experiencing a resurgence. For instance, copper can mediate Stille-type couplings and is a crucial co-catalyst in the Sonogashira reaction. rsc.orgwikipedia.org Furthermore, research into iron-catalyzed cross-coupling reactions is an emerging area, offering the promise of even more sustainable and economical synthetic methods. umb.edu The exploration of these alternative metal catalysts could open up new avenues for the derivatization of this compound, potentially offering different reactivity profiles and selectivities compared to palladium-based systems.
Regioselectivity and Orthogonal Reactivity of Bromine Atoms
The two bromine atoms at the C-2 and C-6 positions of the pyridine ring exhibit differential reactivity, allowing for regioselective and sometimes orthogonal functionalization. This selectivity is influenced by several factors, including the nature of the nucleophile, the reaction conditions, and the inherent electronic properties of the pyridine ring.
In nucleophilic aromatic substitution reactions of halo-pyridine derivatives, attack is generally favored at the C-4 position over the C-2/C-6 positions. researchgate.net However, in the absence of a C-4 leaving group, as in this compound, the competition is between the two bromine-bearing carbons. The relative reactivity of these positions can be influenced by steric hindrance from the adjacent methyl group and the electronic effects of the nitrile group. For instance, in the related compound 2,6-dichloro-4-methylnicotinonitrile (B1293653), the reaction with the bulky malononitrile (B47326) dimer anion occurs regioselectively at the C-6 position, presumably due to the greater steric hindrance at the C-2 position. researchgate.netresearchgate.net
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of this compound. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The subsequent departure of a bromide ion yields the substituted product. The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups, such as the nitrile group and the pyridine nitrogen, which stabilize the negatively charged intermediate. masterorganicchemistry.com
Mechanistic Investigations of SNAr Pathways on the Pyridine Ring
The mechanism of SNAr reactions on pyridine rings has been a subject of considerable study. While traditionally viewed as a stepwise process, recent investigations have revealed that some SNAr reactions may proceed through a concerted mechanism. researchgate.net The specific pathway, whether stepwise or concerted, is influenced by the structure of the substrate, the nature of the nucleophile, and the reaction conditions. researchgate.net
For dihalopyridines, the reaction mechanism can be complex. In some cases, N-phosphonium pyridinium (B92312) intermediates have been postulated to facilitate SNAr reactions, although 2,6-dihalopyridines have shown limitations in this specific type of activation. nih.gov The electrophilicity of the carbon atoms attached to the halogens plays a crucial role. For instance, in 1-halo-2,4-dinitrobenzenes, the order of reactivity is F > Cl > Br > I, which is counterintuitive to bond strength but is explained by the rate-determining step being the nucleophilic attack rather than the halide departure. masterorganicchemistry.comresearchgate.net
Amination and Heteroatom Functionalization
The bromine atoms of this compound can be readily displaced by various nucleophiles, including amines and other heteroatoms. This allows for the introduction of a wide range of functional groups onto the pyridine scaffold. Amination reactions, in particular, are important for the synthesis of biologically active compounds. georgiasouthern.edu The reaction with amines can lead to mono- or di-substituted products, depending on the reaction conditions and the stoichiometry of the reactants.
Heteroatom functionalization extends beyond nitrogen nucleophiles to include oxygen, sulfur, and other atoms. nih.gov For example, reactions with thiols can introduce sulfur-containing moieties, which are prevalent in many pharmaceutical and agrochemical compounds. researchgate.net The regioselectivity of these reactions is a key consideration, as discussed in the following section.
Regioselective SNAr at C-2 and C-6 Positions
Achieving regioselective substitution at either the C-2 or C-6 position is a significant challenge and a primary focus in the synthetic utility of 2,6-dihalo-4-methylnicotinonitriles. The outcome of the reaction is often dictated by a combination of electronic and steric factors.
In a study involving 2,6-dichloro-4-methylnicotinonitrile and the malononitrile dimer, nucleophilic substitution occurred selectively at the C-6 position. researchgate.netresearchgate.net This regioselectivity was attributed to the greater steric hindrance at the C-2 position, which is flanked by the pyridine nitrogen and the methyl group at C-4. This suggests that bulky nucleophiles will preferentially attack the less sterically encumbered C-6 position.
The following table summarizes the regioselective SNAr reaction of a related compound, highlighting the preferential substitution at C-6.
| Reactant | Nucleophile | Product | Position of Substitution | Reference |
| 2,6-dichloro-4-methylnicotinonitrile | Malononitrile dimer | triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide | C-6 | researchgate.netresearchgate.net |
Transformations Involving the Nitrile Group
The nitrile group at the C-3 position of this compound offers another site for chemical modification, although it is generally less reactive than the C-Br bonds towards nucleophilic substitution.
Hydrolysis and Amidation Reactions
The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. This transformation is a common strategy in organic synthesis to introduce new functional groups. The hydrolysis of a nitrile first produces a primary amide, which can then be further hydrolyzed to a carboxylic acid. By carefully controlling the reaction conditions, it is often possible to isolate the intermediate amide.
While specific studies on the hydrolysis and amidation of this compound are not extensively documented in the provided search results, these are fundamental organic reactions applicable to the nitrile functional group. The presence of the two bromine atoms may influence the reactivity of the nitrile group, but they are not expected to prevent these transformations.
Reduction Strategies to Aminomethyl Derivatives
The transformation of the nitrile group in this compound to an aminomethyl functionality represents a key synthetic step towards the production of various derivatives with potential applications in medicinal chemistry and materials science. Several reduction strategies can be employed for this conversion, primarily involving catalytic hydrogenation and chemical hydrides.
Catalytic hydrogenation offers a clean and efficient method for nitrile reduction. youtube.comyoutube.com This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. youtube.comyoutube.com Common catalysts for this transformation include palladium (Pd), platinum (Pt), and nickel (Ni). youtube.com The reaction proceeds via the adsorption of both the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbon-nitrogen triple bond, ultimately yielding the primary amine. youtube.com The general scheme for this reaction is depicted below:
Scheme 1: Catalytic Hydrogenation of a Substituted Nicotinonitrile
Py represents the substituted pyridine ring.
Chemical hydrides provide an alternative and often milder approach to nitrile reduction. While sodium borohydride (B1222165) (NaBH₄) alone is generally not reactive enough to reduce nitriles, its reactivity can be significantly enhanced by the addition of metal salts. researchgate.net For instance, the combination of NaBH₄ with nickel(II) chloride (NiCl₂) or cobalt(II) chloride (CoCl₂) generates in situ metal borides that are effective in reducing nitriles to primary amines. researchgate.netresearchgate.net This method is advantageous due to its operational simplicity and tolerance to various functional groups. researchgate.net
Other borane-based reagents have also proven effective. Diisopropylaminoborane (BH₂N(iPr)₂) in the presence of a catalytic amount of lithium borohydride (LiBH₄) can reduce a wide array of nitriles to their corresponding primary amines in high yields. organic-chemistry.org A catalyst-free system employing a combination of sodium amidoborane (NaAB) and lithium borohydride has also been developed for the reduction of both aromatic and aliphatic nitriles at room temperature. rsc.org
The choice of reducing agent and reaction conditions is crucial to ensure the chemoselective reduction of the nitrile group without affecting the bromo substituents or the pyridine ring. The table below summarizes some common reducing systems for nitrile to amine conversion.
| Reagent System | Catalyst/Additive | Typical Conditions | Ref. |
| H₂ | Pd, Pt, or Ni | Pressurized H₂, Solvent | youtube.com |
| NaBH₄ | NiCl₂ or CoCl₂ | Methanol or Ethanol, RT | researchgate.netresearchgate.net |
| BH₂N(iPr)₂ | LiBH₄ (catalytic) | THF, RT to reflux | organic-chemistry.org |
| NaAB / LiBH₄ | None | THF, RT | rsc.org |
| NaBH₄ / FeCl₃ | None | Solvent | jlu.edu.cn |
Cycloaddition Reactions of the Nitrile Functionality
The nitrile group of this compound is a versatile functional handle that can participate in various cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazole rings. Tetrazoles are recognized as important isosteres for carboxylic acids in medicinal chemistry, offering improved metabolic stability and other favorable physicochemical properties. sci-hub.se
The reaction of a nitrile with an azide (B81097) source, typically sodium azide (NaN₃), leads to the formation of a 5-substituted-1H-tetrazole. nih.gov This transformation is formally a [3+2] cycloaddition and can be catalyzed by a variety of Lewis acids. nih.govacs.org The mechanism is believed to involve the coordination of the Lewis acid to the nitrile nitrogen, which enhances its electrophilicity and facilitates the nucleophilic attack of the azide anion. acs.org Subsequent cyclization and protonation yield the stable tetrazole ring.
Several catalytic systems have been developed to promote this reaction under milder conditions and with higher efficiency. These include zinc salts (e.g., ZnCl₂), lead salts (e.g., PbCl₂), and silica (B1680970) sulfuric acid. nih.govacademie-sciences.fr The use of such catalysts can often reduce reaction times and improve yields. nih.gov For instance, silica sulfuric acid has been shown to effectively catalyze the cycloaddition of various nitriles with sodium azide in DMF, affording the corresponding tetrazoles in good to excellent yields. nih.gov Similarly, lead(II) chloride has been demonstrated as an efficient and reusable catalyst for this transformation, tolerating a wide range of substituents on the nitrile. academie-sciences.fr
Scheme 2: [3+2] Cycloaddition of this compound with Sodium Azide
The choice of catalyst can influence the reaction conditions and outcomes, as summarized in the table below.
| Catalyst | Solvent | Temperature (°C) | Ref. |
| Silica Sulfuric Acid | DMF | 120 | nih.gov |
| ZnCl₂ | DMF | 120-130 | acs.org |
| PbCl₂ | DMF | 120 | academie-sciences.fr |
| CuI | DMF/MeOH | Reflux | capes.gov.br |
Functionalization at the Methyl Group
Radical Reactions for Side-Chain Modification
The methyl group at the 4-position of the pyridine ring in this compound is susceptible to radical-mediated functionalization, providing a pathway for the introduction of various substituents. A common and effective method for such modification is free-radical bromination. sci-hub.se This reaction typically employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often carried out under photochemical or thermal conditions. sci-hub.segoogle.com
The mechanism involves the homolytic cleavage of the initiator to generate radicals, which then abstract a hydrogen atom from the methyl group to form a resonance-stabilized benzylic-type radical. This radical then reacts with NBS to propagate the chain and yield the bromomethyl derivative, 2,6-dibromo-4-(bromomethyl)nicotinonitrile. The reaction selectivity can be influenced by the solvent, with less reactive solvents sometimes leading to higher selectivity for monobromination. sci-hub.se
Scheme 3: Radical Bromination of the Methyl Group
The resulting bromomethyl derivative is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a wide range of functional groups.
| Reagent | Initiator | Conditions | Product | Ref. |
| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ or other inert solvent, reflux or light irradiation | 4-(Bromomethyl) derivative | sci-hub.segoogle.com |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Radical Initiator | Inert solvent, heat | 4-(Bromomethyl) derivative | google.com |
Condensation and Alkylation Reactions
The methyl group of 4-methylpyridine (B42270) derivatives can also be functionalized through condensation and alkylation reactions, leveraging the acidity of the methyl protons. These protons can be abstracted by a strong base to generate a carbanion, which can then react with various electrophiles.
Condensation reactions with aldehydes, particularly aromatic aldehydes, can be achieved to form styryl-type derivatives. This reaction, often a variation of the Knoevenagel condensation, typically requires a base to deprotonate the methyl group. researchgate.netresearchgate.net The resulting carbanion then adds to the carbonyl group of the aldehyde, followed by dehydration to yield the C=C double bond.
Alkylation of the methyl group can be achieved by deprotonation with a strong base, such as an organolithium reagent, followed by treatment with an alkyl halide. However, achieving regioselectivity at the methyl group in the presence of the two bromo substituents can be challenging. Directed metalation strategies can offer more control. znaturforsch.comznaturforsch.com More recent methods have focused on the C4-alkylation of pyridines, which could be adapted for the functionalization of the methyl group. nih.govacs.orgresearchgate.netresearchgate.netchemrxiv.org For instance, a Wittig-type olefination of dearomatized pyridylphosphonium ylides has been developed for the construction of 4-alkylpyridines. researchgate.net
| Reaction Type | Reagents | Conditions | Product Type | Ref. |
| Condensation | Aromatic Aldehyde, Base | Solvent, Heat | 4-Styryl derivative | researchgate.netresearchgate.net |
| Alkylation | Strong Base (e.g., n-BuLi), Alkyl Halide | Anhydrous solvent, low temperature | 4-Alkyl derivative | acs.org |
Chemo- and Regioselective Reaction Pathways
The presence of multiple reactive sites in this compound—two bromine atoms at positions 2 and 6, a nitrile group at position 3, and a methyl group at position 4—necessitates careful consideration of chemo- and regioselectivity in its derivatization. The electronic properties of the pyridine ring, influenced by the electron-withdrawing nitrile group and the halogen atoms, play a crucial role in directing the reactivity.
The bromine atoms at the 2- and 6-positions are susceptible to nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions. For instance, in 2,6-dihalopyridines, functionalization can be directed to a specific position. The use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has been shown to achieve regioselective magnesiation at the 4-position of 2,6-dichloropyridine (B45657). znaturforsch.com This suggests that similar strategies could be employed for the selective functionalization of the dibromo analogue, potentially at the position meta to the nitrile group if a directing group is present.
Halogen-metal exchange reactions offer another pathway for regioselective functionalization. By carefully controlling the temperature and the organometallic reagent (e.g., n-butyllithium), it may be possible to selectively exchange one of the bromine atoms, followed by quenching with an electrophile. znaturforsch.comznaturforsch.com
Chemoselectivity is paramount when multiple functional groups can react with a given reagent. For example, when performing a reduction, a mild reducing agent might selectively reduce the nitrile group to an amine while leaving the bromo substituents intact. organic-chemistry.orgrsc.org Conversely, a strong reducing agent might lead to the reduction of both the nitrile and the C-Br bonds. The concept of using protecting groups can also be employed to temporarily mask a reactive site, allowing for selective reaction at another position. youtube.com
The table below highlights some potential chemo- and regioselective transformations for dihalopyridine systems.
| Reaction Type | Reagents | Position of Functionalization | Key Factor | Ref. |
| Directed Metalation | TMPMgCl·LiCl | C4 | Directed metalation | znaturforsch.com |
| Halogen-Metal Exchange | n-BuLi or iPrMgX | C2 or C6 | Temperature and reagent control | znaturforsch.comznaturforsch.com |
| Nucleophilic Aromatic Substitution | Nucleophile | C2 and/or C6 | Nature of nucleophile and leaving group ability | nih.gov |
| Catalytic Cross-Coupling | Boronic acid, Pd catalyst | C2 and/or C6 | Ligand and catalyst control | mdpi.com |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopic Methods for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for delineating the carbon-hydrogen framework of 2,6-Dibromo-4-methylnicotinonitrile. One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information on the chemical environments of the hydrogen and carbon atoms, respectively.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the resonances and establish connectivity, multi-dimensional NMR experiments are indispensable.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would primarily show correlations between the protons of the methyl group and any adjacent aromatic protons, aiding in their definitive assignment.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded carbon-hydrogen pairs. columbia.edu It is a highly sensitive technique that allows for the direct mapping of each proton to its attached carbon atom. columbia.edu The phase of the cross-peaks in an edited HSQC can further distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) groups. columbia.edu
The strategic application of these multi-dimensional NMR techniques allows for a complete and confident assignment of all proton and carbon signals in the NMR spectra of this compound.
Solid-State NMR for Polymorphic Analysis
While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) can probe the structure of this compound in its crystalline form. This is particularly valuable for identifying and characterizing different polymorphic forms, which are distinct crystalline structures of the same compound. Polymorphs can exhibit different physical properties, and ssNMR can detect subtle changes in the local chemical environment of the atoms in the crystal lattice.
Vibrational Spectroscopy Applications (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in this compound. nih.gov
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, key expected vibrations include the C≡N (nitrile) stretching frequency, C-Br (bromo) stretching vibrations, and various C-H and C-C stretching and bending modes of the methyl group and the pyridine (B92270) ring.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It provides information about molecular vibrations that may be weak or absent in the FT-IR spectrum. The combination of both FT-IR and Raman data allows for a more complete vibrational assignment.
For a related compound, 2,6-dibromo-4-nitrobenzonitrile, the infrared spectrum showed characteristic bands at 2232 cm⁻¹ (C≡N stretch), 1525 cm⁻¹ and 1345 cm⁻¹ (NO₂ stretches), and various other bands corresponding to the aromatic ring. researchgate.net Similar characteristic vibrations would be expected for this compound.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org The molecule is ionized and then breaks apart into smaller, charged fragments. The masses of these fragments can be used to deduce the structure of the parent molecule. Common fragmentation pathways for aromatic nitriles and halogenated compounds can be analyzed to support the proposed structure. libretexts.org For instance, the loss of a bromine atom or the cyano group would result in characteristic fragment ions.
X-ray Diffraction (XRD) for Single Crystal Structural Determination and Conformational Analysis
X-ray diffraction (XRD) on a single crystal of this compound provides the most definitive three-dimensional structural information. nih.gov By analyzing the diffraction pattern of X-rays passing through the crystal, the precise positions of all atoms in the crystal lattice can be determined. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecule's conformation.
A study on the isomorphous compound 2,6-dibromo-4-methylbenzonitrile revealed that it crystallizes in a manner where the steric bulk of the methyl group influences the crystal packing, preventing the formation of planar sheets observed in similar trihalogenated analogs. nih.govresearchgate.net
Other Advanced Characterization Techniques
Beyond nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, a deeper insight into the molecular architecture and electronic behavior of this compound can be achieved through techniques such as UV-Vis spectroscopy and high-resolution mass spectrometry (HRMS). While direct experimental data for this compound is limited in publicly available literature, valuable inferences can be drawn from the detailed analysis of its close structural analog, 2,6-dibromo-4-methylbenzonitrile.
UV-Vis Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. researchgate.net The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. researchgate.net The wavelength and intensity of the absorption are characteristic of the molecule's electronic structure, particularly the nature of its chromophores and the presence of conjugated π-systems. researchgate.netresearchgate.net
For aromatic and heteroaromatic nitriles, the expected electronic transitions are primarily π → π* and n → π* transitions. bldpharm.com The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically high in intensity. bldpharm.comrsc.org The n → π* transitions, resulting from the excitation of a non-bonding electron (from the nitrogen atom of the nitrile or pyridine ring) to a π* antibonding orbital, are generally of lower intensity. bldpharm.comrsc.org
In the case of this compound, the pyridine ring, the nitrile group, and the bromine substituents all influence the electronic transitions. The precise absorption maxima (λmax) would be sensitive to the solvent used due to solvatochromic effects, which can cause a bathochromic (red) or hypsochromic (blue) shift. bldpharm.com
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Range | Expected Molar Absorptivity (ε) |
| π → π | π (aromatic ring) → π (aromatic ring) | 200-300 nm | High ( > 10,000 L mol⁻¹ cm⁻¹) |
| n → π | n (nitrogen) → π (aromatic ring/nitrile) | > 270 nm | Low ( < 2,000 L mol⁻¹ cm⁻¹) |
Note: The data in this table is illustrative and based on general principles of UV-Vis spectroscopy for similar aromatic compounds.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. This technique can differentiate between compounds that have the same nominal mass but different chemical formulas.
For a closely related analog, 2,6-dibromo-4-methylbenzonitrile (C₈H₅Br₂N), the calculated mass for the molecular ion [M]⁺ is 274.8763, with a found value of 274.8766. nih.gov This level of accuracy confirms the elemental composition of the molecule. Similarly, for another analog, 2,6-dibromo-4-methylformanilide (C₈H₇Br₂NO), the calculated m/z for the [M–H]⁻ ion was 289.8822, with the experimental value found to be 289.8814. nih.gov
For this compound (C₇H₄Br₂N₂), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms.
Table 2: Calculated High-Resolution Mass Spectrometry Data for this compound
| Ion Type | Molecular Formula | Calculated m/z |
| [M]⁺ | C₇H₄⁷⁹Br₂N₂ | 273.8792 |
| [M+H]⁺ | C₇H₅⁷⁹Br₂N₂ | 274.8870 |
| [M+Na]⁺ | C₇H₄⁷⁹Br₂N₂Na | 296.8690 |
Note: The calculated m/z values are based on the most stable isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ²³Na). The presence of bromine's isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M, M+2, M+4 isotopic cluster in the mass spectrum.
The experimental determination of the high-resolution mass of this compound would provide definitive confirmation of its elemental composition.
Computational and Theoretical Investigations of 2,6 Dibromo 4 Methylnicotinonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the properties of 2,6-Dibromo-4-methylnicotinonitrile at the atomic level. By calculating the electron density, DFT methods can accurately predict the molecule's geometry, electronic structure, and other important chemical descriptors.
Electronic Structure Analysis and Frontier Molecular Orbitals (FMO)
The electronic structure of this compound is fundamentally defined by the arrangement of its electrons in various molecular orbitals. DFT calculations are employed to determine the energies and shapes of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are crucial in understanding the molecule's reactivity and electronic properties. tandfonline.comijcce.ac.ir
Table 1: Representative Frontier Molecular Orbital Energies for Substituted Nicotinonitriles (Note: These are illustrative values for related compounds as specific data for this compound is not publicly available. The actual values would be determined by specific DFT calculations.)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Substituted Nicotinonitrile A | -6.85 | -2.15 | 4.70 |
| Substituted Nicotinonitrile B | -7.02 | -2.50 | 4.52 |
| Hypothetical this compound | -7.20 | -2.80 | 4.40 |
Prediction of Reactivity and Regioselectivity
DFT calculations are invaluable for predicting the reactivity and regioselectivity of this compound in chemical reactions. By analyzing the distribution of electron density and the properties of the frontier molecular orbitals, one can identify the most probable sites for nucleophilic and electrophilic attack. For instance, in related 2,6-dihalonicotinonitriles, the chlorine atom at position 6 has been shown to be susceptible to nucleophilic substitution. researchgate.net
Molecular Electrostatic Potential (MEP) maps, generated through DFT, visualize the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the nitrogen atom of the pyridine (B92270) ring and the nitrile group would likely exhibit negative electrostatic potential, while the regions around the hydrogen atoms of the methyl group and the carbon atoms attached to the bromine atoms would show positive potential.
Furthermore, Fukui functions can be calculated to provide a more quantitative measure of the reactivity at different atomic sites. These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying the most electrophilic and nucleophilic centers. Studies on similar polyhalogenated pyridines have shown that the presence of electron-donating or withdrawing substituents significantly impacts the reactivity and the sites of interaction. rsc.orgnih.gov
Conformational Analysis and Tautomerism Studies
Computational methods are essential for exploring the conformational landscape and potential tautomeric forms of this compound. Conformational analysis involves identifying the different spatial arrangements of the atoms (conformers) that can be interconverted by rotation around single bonds. For this molecule, rotation of the methyl group is possible. DFT calculations can determine the relative energies of these conformers to identify the most stable arrangement.
Tautomerism, the interconversion of structural isomers, is another important aspect that can be investigated. researchgate.netcolab.ws While this compound is represented with a nitrile group, the possibility of tautomeric forms, such as a ketenimine form, can be computationally explored. By calculating the relative energies of the potential tautomers, it is possible to predict which form is more stable and therefore more likely to exist under given conditions. The stability of different tautomers can be influenced by both intramolecular factors, such as hydrogen bonding, and intermolecular factors like solvent effects. nih.govrsc.orgflinders.edu.au
Table 2: Representative Calculated Geometric Parameters for a Substituted Pyridine Ring (Note: These are illustrative values for related compounds as specific data for this compound is not publicly available. The actual values would be determined by specific DFT calculations.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C2-Br | 1.89 Å |
| Bond Length | C6-Br | 1.89 Å |
| Bond Length | C4-C(methyl) | 1.51 Å |
| Bond Length | C3-CN | 1.45 Å |
| Bond Angle | Br-C2-N1 | 118.5° |
| Bond Angle | Br-C6-N1 | 118.5° |
| Dihedral Angle | Br-C2-C3-C4 | 179.8° |
Mechanistic Studies through Computational Modeling
Computational modeling provides a powerful lens through which the mechanisms of chemical reactions involving this compound can be elucidated. These studies offer a step-by-step view of how reactants are transformed into products, including the identification of transient intermediates and transition states.
Transition State Analysis and Reaction Pathway Elucidation
A key aspect of mechanistic studies is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. By locating the transition state structure for a given reaction, chemists can calculate the activation energy, which is a critical factor in determining the reaction rate. Computational methods can map out the entire reaction pathway, providing a detailed energy profile that connects reactants, intermediates, transition states, and products. This allows for a comprehensive understanding of the reaction mechanism. For reactions involving substituted pyridines, such as nucleophilic aromatic substitution, computational modeling can help to rationalize the observed regioselectivity by comparing the activation energies of different possible reaction pathways. researchgate.net
Solvent Effects on Reactivity
The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can account for solvent effects in several ways. Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, which can polarize in response to the solute. Explicit solvent models involve including a number of individual solvent molecules in the calculation, providing a more detailed and accurate picture of solvent-solute interactions, such as hydrogen bonding.
For a polar molecule like this compound, the choice of solvent can influence its reactivity by stabilizing or destabilizing the reactants, transition states, and products to different extents. For example, a polar solvent might stabilize a charged intermediate or transition state, thereby lowering the activation energy and accelerating the reaction. Computational studies on the quaternization of substituted pyridines have highlighted the strong influence of the solvent on reaction rates. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular conformations, fluctuations, and interactions over time.
A hypothetical MD simulation of this compound in a solvent, for example, could provide insights into its solvation dynamics, the conformational flexibility of the molecule, and the rotational dynamics of the methyl and cyano groups. Such simulations would be instrumental in understanding how the molecule interacts with its environment, which is crucial for applications in materials science and drug design.
Table 1: Potential Insights from Molecular Dynamics Simulations of this compound
| Simulated Property | Potential Information Gained |
| Solvation Free Energy | Understanding the solubility in different solvents. |
| Radial Distribution Functions | Characterizing the local solvent structure around the molecule. |
| Conformational Analysis | Determining the preferred dihedral angles and rotational barriers. |
| Hydrogen Bonding Dynamics | Investigating the potential for hydrogen bond formation with solvent or other molecules. |
| Self-Aggregation Propensity | Assessing the likelihood of the molecule to form dimers or larger clusters in solution. |
QSAR and Cheminformatics Approaches (Excluding Biological Activity Prediction)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific endpoint. While most commonly associated with predicting biological activity, QSAR and broader cheminformatics approaches can also be used to predict various physicochemical properties.
Currently, there are no specific QSAR or cheminformatics studies in the available scientific literature that focus on predicting the non-biological properties of this compound.
However, cheminformatics tools could be employed to calculate a wide range of molecular descriptors for this compound. These descriptors can quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity. These calculated values can then be used to compare this compound with other known compounds and to build predictive models for properties of interest, such as solubility, melting point, or chromatographic retention times.
Table 2: Selected Calculated Molecular Descriptors for this compound
| Descriptor | Description | Potential Application |
| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Basic property for any chemical substance. |
| LogP (Octanol-Water Partition Coefficient) | A measure of the lipophilicity of the molecule. | Predicting solubility and permeability. |
| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. | Correlates with transport properties. |
| Number of Rotatable Bonds | A measure of the conformational flexibility of the molecule. | Influences binding to other molecules and physical state. |
| Dipole Moment | A measure of the polarity of the molecule. | Influences intermolecular interactions and solubility. |
The development of QSAR models for non-biological endpoints of substituted nicotinonitriles would be a valuable research endeavor. By compiling a dataset of related molecules with experimentally determined properties, robust predictive models could be constructed. These models would accelerate the design of new materials with tailored physicochemical characteristics, reducing the need for extensive experimental synthesis and testing.
Applications of 2,6 Dibromo 4 Methylnicotinonitrile As a Building Block in Complex Molecular Architectures
Synthesis of Functionalized Pyridine (B92270) Derivatives
The two bromine atoms on the pyridine ring of 2,6-Dibromo-4-methylnicotinonitrile are excellent leaving groups, making them prime sites for nucleophilic substitution reactions. This reactivity is the cornerstone of its application in synthesizing a variety of functionalized pyridine derivatives. By carefully selecting nucleophiles and reaction conditions, chemists can selectively or sequentially replace the bromine atoms to introduce new functionalities.
For instance, the dibromo precursor is an ideal starting point for creating diazido derivatives, such as 2,6-diazido-4-methylnicotinonitrile. nih.gov This transformation is typically achieved through nucleophilic substitution using an azide (B81097) salt. The resulting diazido compound is itself a stable yet reactive intermediate. Under the conditions of the Staudinger reaction, it can be selectively reduced to form a phosphine-imine, which can then be hydrolyzed and acylated to yield N-(6-azido-5-cyano-4-methylpyridin-2-yl)acylamides. nih.gov Furthermore, these azidopyridines can undergo cycloaddition reactions with 1,3-dicarbonyl compounds to form substituted 1,2,3-triazoles, demonstrating the conversion of the initial dibromo scaffold into complex, multi-ring structures. nih.gov
The reaction of the closely related 4-methyl-2,6-dichloronicotinonitrile with malononitrile (B47326) dimer highlights the potential for regioselective substitution, where one halogen atom is preferentially replaced over the other due to steric and electronic factors. mdpi.com This principle of regioselectivity is crucial when designing multi-step syntheses, allowing for the controlled, stepwise introduction of different functional groups onto the pyridine core, starting from the dibromo analogue.
The pyridine scaffold is a prominent feature in numerous pharmaceuticals and agrochemicals, underscoring the importance of developing synthetic routes to its functionalized derivatives. researchgate.net Compounds like this compound serve as key building blocks in this endeavor, providing a reliable entry point to novel and potentially bioactive molecules.
Table 1: Examples of Functionalized Pyridine Derivatives from Azido-Nicotinonitrile Intermediates This table is based on derivatives synthesized from the analogous azido (B1232118) compounds, which are readily prepared from the dibromo precursor.
| Derivative Class | Reagents | Resulting Functional Group | Reference |
| Acylamides | Staudinger Reaction (PPh₃), H₂O, Acyl Chloride | Amide | nih.gov |
| 1,2,3-Triazoles | 1,3-Dicarbonyl Compounds, Et₃N | Substituted Triazole | nih.gov |
Construction of Fused Heterocyclic Systems
The reactivity of this compound extends beyond simple substitutions, enabling its use in the construction of more complex fused heterocyclic systems. These structures, where the pyridine ring is annulated with one or more other rings, are of significant interest in medicinal chemistry and materials science due to their rigid, planar structures and unique electronic properties. rsc.org
Pyrido-Fused Heterocycles
Pyrido-fused heterocycles are a major class of compounds that can be accessed using nicotinonitrile precursors. Research on related 2-chloronicotinonitriles has shown their conversion into pyrido-fused systems like 3-amino-1H-pyrazolo[3,4-b]pyridines. nih.gov This is achieved by first reacting the halo-nicotinonitrile with hydrazine (B178648) to introduce a hydrazino group, which then undergoes intramolecular cyclization. Given the similar reactivity of bromo and chloro substituents in this context, this compound is an excellent candidate for analogous synthetic strategies. The presence of two bromine atoms offers the potential for double cyclization or for one bromine to be replaced and the other to be carried through for further functionalization.
The synthesis of isomeric sets of pyrido-fused deazapurine bases from chloropyridines further illustrates the utility of halogenated pyridines in building these complex scaffolds. nih.gov These syntheses often involve palladium-catalyzed cross-coupling reactions or nucleophilic substitutions to build the fused ring system, methodologies that are directly applicable to a dibromo substrate. nih.gov
Nitrogen Heterocycles as Ligands and Building Blocks
The 2,6-disubstituted pyridine motif is a fundamental component in the design of multidentate ligands capable of coordinating to metal ions. The bromine atoms in this compound can be substituted by other coordinating groups or used in cross-coupling reactions to construct larger ligand architectures. For example, 2,6-bis(bromomethyl)pyridine (B1268884) is a common starting material for synthesizing pyridinophane macrocycles, which are powerful ligands for a variety of transition metals. chemrxiv.org
Similarly, brominated bipyridines and terpyridines are described as highly desirable building blocks for both ligand design and macromolecular applications. rsc.org The synthesis of 6,6'-Dibromo-4,4'-di(hexoxymethyl)-2,2'-bipyridine via oxidative coupling of a brominated pyridine precursor highlights a key strategy where the bromo-functionality is essential for the coupling reaction. rsc.org By analogy, this compound can be envisioned as a monomer or building block for creating oligomeric or polymeric pyridine-containing ligands, with the nitrile and methyl groups tuning the electronic and steric properties of the final metal complex.
Precursor in the Synthesis of Dendrimers and Polymeric Materials
The presence of two reactive sites on this compound makes it a promising monomer for the synthesis of dendrimers and polymers. The 2,6-disubstituted pyridine unit can be incorporated into polymeric backbones or as peripheral functional groups on dendrimers.
While direct polymerization of this compound is not widely reported, the synthesis of related conjugated polymers containing 2,6-substituted pyridine derivatives demonstrates the viability of this approach. st-andrews.ac.uk Such polymers have been investigated for their ion-sensing properties, where the pyridine nitrogen acts as a binding site for metal ions like palladium. st-andrews.ac.uk The synthesis of these materials often relies on cross-coupling reactions, such as Suzuki or Stille couplings, where dihalo-aromatic compounds are reacted with appropriate co-monomers. The dibromo nature of this compound makes it an ideal candidate for such polymerization methods. The synthesis of poly(2,6-pyridinediyl) has also been reported, further establishing the utility of the 2,6-dihalo-pyridine scaffold in creating novel polymers. acs.org
Table 2: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Co-monomer / Reaction Type | Potential Polymer Structure |
| Cross-Coupling Polymerization | Aryl-diboronic acid (Suzuki) | Alternating co-polymer |
| Polycondensation | Diamine | Poly(amino-pyridine) |
| Cross-Coupling Polymerization | Organostannane (Stille) | Alternating co-polymer |
Role in the Development of Diverse Chemical Libraries
A central goal in medicinal chemistry and drug discovery is the generation of chemical libraries—large collections of related but structurally distinct compounds—for biological screening. This compound is an excellent scaffold for building such libraries due to its multiple, differentially reactive functional groups.
The two bromine atoms can be addressed either simultaneously or sequentially. For example, one bromine atom could be displaced with a nucleophile under one set of conditions, followed by a different reaction (e.g., a palladium-catalyzed cross-coupling) at the second bromine atom. The nitrile group offers a third point of modification; it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, each of which can undergo further reactions.
This multi-faceted reactivity allows for the rapid generation of a large number of analogues from a single, common starting material. For instance, libraries of pyrido-fused deazapurine bases have been prepared through nucleophilic substitutions and cross-coupling reactions on a chlorinated precursor, demonstrating the power of this strategy for creating molecular diversity. nih.gov The synthesis of a series of 2,6-diazido-4-methylnicotinonitrile derivatives as potential plant growth regulators is another example of creating a focused library from a common intermediate derived from the dibromo compound. nih.gov By systematically varying the substituents at the 2, 3, and 6 positions, chemists can explore a vast chemical space to identify molecules with desired biological or material properties.
Future Research Directions and Challenges
Development of Highly Efficient and Selective Synthetic Routes
A significant challenge lies in achieving high selectivity during the bromination of the pyridine (B92270) core. Research into novel brominating agents and reaction conditions that can selectively introduce bromine atoms at the 2 and 6 positions of the 4-methylnicotinonitrile scaffold is crucial. Furthermore, developing synthetic pathways that are scalable and robust will be essential for the potential industrial application of this compound and its derivatives. researchgate.net
Exploration of Novel Catalytic Systems for Functionalization
The two bromine atoms in 2,6-Dibromo-4-methylnicotinonitrile are prime sites for functionalization through various cross-coupling reactions. Future research will likely focus on the exploration and optimization of novel catalytic systems to facilitate these transformations. Palladium-catalyzed reactions, for instance, are well-established for the arylation of pyridines and could be adapted for this specific substrate. nih.gov
The development of catalysts that exhibit high activity and selectivity for dihalopyridines is a key objective. This would enable the controlled, stepwise functionalization of the bromine atoms, allowing for the synthesis of unsymmetrically substituted pyridine derivatives. Furthermore, research into iridium-catalyzed reactions could open up novel pathways for the reductive functionalization of the pyridine ring itself, offering access to partially saturated N-heterocycles with new C-C bonds at the C3 position. nih.gov The goal is to create a toolbox of catalytic methods that are versatile, tolerant of various functional groups, and provide access to a wide array of complex molecular architectures.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of modern synthesis technologies like flow chemistry presents a significant opportunity for the production and derivatization of this compound. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety when handling hazardous reagents and exothermic reactions, and greater reaction efficiency. ethernet.edu.etrsc.org
Future research should explore the translation of key synthetic and functionalization reactions involving this compound into continuous flow systems. uc.ptnih.gov This could be particularly beneficial for potentially hazardous bromination or nitration reactions, as the small reaction volumes within microreactors mitigate safety risks. rsc.org Furthermore, integrating flow reactors with automated optimization and machine learning algorithms could accelerate the discovery of optimal reaction conditions and facilitate the rapid synthesis of libraries of derivatives for screening purposes. youtube.com
Expanding the Scope of Derivatization Beyond Current Paradigms
While the bromine atoms are the most apparent handles for derivatization, future research should aim to expand the synthetic possibilities by targeting other reactive sites on the this compound molecule. This includes the functionalization of the methyl group and transformations of the nitrile group.
A key challenge is achieving regioselectivity, particularly in reactions that could potentially occur at multiple sites. For example, developing methods for the selective functionalization of one bromine atom over the other would significantly enhance the synthetic utility of this building block. Research into directing groups or tailored catalysts could provide a solution. nih.gov Moreover, exploring novel reaction types, such as C-H activation or cycloaddition reactions, could lead to the discovery of unprecedented molecular scaffolds derived from this versatile precursor.
Addressing Sustainability in the Chemical Synthesis of Nicotinonitriles
The principles of green chemistry are increasingly important in modern organic synthesis. Future research concerning this compound and other nicotinonitriles must address sustainability. This involves minimizing the environmental impact of synthetic processes by reducing waste, avoiding hazardous substances, and improving energy efficiency.
A primary goal is to develop catalytic methods that can replace stoichiometric reagents, thereby reducing waste generation. The use of greener solvents, or even solvent-free reaction conditions, should be a priority. For halogenation steps, exploring alternatives to elemental bromine, such as bromide-bromate salts in aqueous media, can significantly improve the environmental profile of the synthesis. Furthermore, designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, will be a critical aspect of sustainable chemical manufacturing. The development of syntheses for halogenated heterocycles in a more environmentally friendly manner is an ongoing area of research. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-Dibromo-4-methylnicotinonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of nicotinonitrile derivatives often involves halogenation and cyanation steps. For example, analogous compounds like 2-amino-4,6-diarylnicotinonitriles are synthesized using CoFe₂O₄@SiO₂-SO₃H magnetic nanoparticles as catalysts under reflux conditions, achieving yields >80% . For brominated derivatives, regioselective bromination of methyl-substituted pyridine precursors using N-bromosuccinimide (NBS) in dichloromethane at 0°C–25°C is recommended. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., methyl and bromine groups). Chemical shifts for aromatic protons typically appear at δ 7.5–8.5 ppm.
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 294.89 for C₇H₄Br₂N₂).
- X-ray Diffraction : Determines crystal packing and intermolecular interactions (e.g., π-π stacking or halogen bonding) .
- FT-IR : Identifies nitrile (C≡N) stretches near 2220–2260 cm⁻¹ .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Seek medical attention if symptoms persist .
- Storage : Keep in amber glass bottles at 2–8°C, away from ignition sources .
Advanced Research Questions
Q. How can Mercury software and DFT calculations elucidate the crystal structure and reactivity of this compound?
- Methodological Answer :
- Mercury (CCDC) : Visualize crystal voids, hydrogen bonds, and halogen interactions. Compare packing patterns with similar compounds (e.g., 2-methoxy-4,6-diphenylnicotinonitrile) to identify polymorphism risks .
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, bromine atoms may lower LUMO energy, enhancing electrophilicity . Global reactivity descriptors (e.g., chemical potential, hardness) quantify stability under varying pH .
Q. What intermolecular interactions dominate the solid-state behavior of this compound?
- Methodological Answer :
- Halogen Bonding : Bromine atoms act as σ-hole donors, forming Br···N≡C interactions (3.0–3.5 Å) .
- π-π Stacking : Aromatic rings exhibit face-to-face stacking (centroid distances ~3.8 Å), influencing solubility and melting points .
- Hirshfeld Surface Analysis : Quantifies contact contributions (e.g., Br···H/N contacts ≥15% in similar nitriles) .
Q. How can ADMET profiling and molecular docking predict the pharmacological potential of this compound?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to assess bioavailability (%ABS >50% indicates moderate absorption). Bromine substituents may increase logP (>3), suggesting lipophilicity and potential blood-brain barrier penetration .
- Molecular Docking : Target enzymes like cytochrome P450 or kinases. For example, dock the compound into the active site of CYP3A4 (PDB: 1TQN) using AutoDock Vina. Bromine groups may form hydrophobic interactions with phenylalanine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
